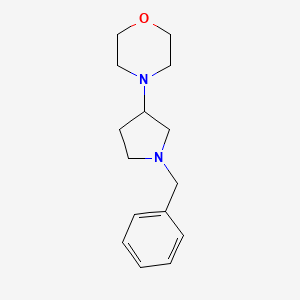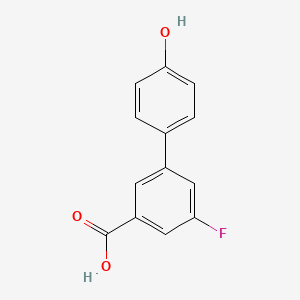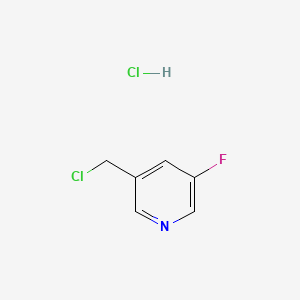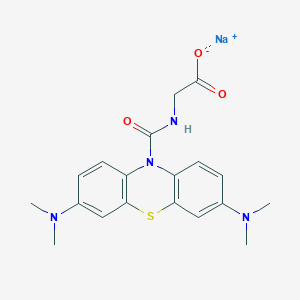
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .Molecular Structure Analysis
While specific molecular structure analysis of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate is not available, related compounds such as phenoxazines have been studied extensively. They have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Applications De Recherche Scientifique
Antitumor Activity
Phenothiazines, which share structural similarities with the specified compound, have been studied for their antitumor properties. Research suggests that phenothiazines and their derivatives exhibit a range of biological activities, including antitumor effects. For instance, some phenothiazine derivatives have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities stem from their interaction with various biological systems, such as cell lines, bacteria, viruses, parasites, and laboratory animals, indicating their potential in cancer therapy and other medicinal applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Microbial Food Safety
The role of sodium salts, including sodium acetate, in microbial food safety is significant. Sodium chloride (NaCl) and other sodium salts are vital in preventing the growth and toxin production of pathogenic microorganisms in food systems. For example, sodium lactate and sodium diacetate, in conjunction with sodium chloride, are effective in inhibiting the growth of Listeria monocytogenes in ready-to-eat meats. This underscores the importance of sodium salts in producing safe and wholesome foods, highlighting the potential application of sodium-containing compounds in food preservation and safety (Taormina, 2010).
Therapeutic Potential in Inflammatory Bowel Disease
Phenothiazine derivatives have been evaluated for their therapeutic potential in various diseases, including inflammatory bowel disease. For example, olsalazine, a compound designed to deliver its active moiety to the colon while avoiding adverse effects associated with sulfapyridine carriers, has shown effectiveness in treating ulcerative colitis and maintaining disease remission. This suggests the potential therapeutic applications of phenothiazine derivatives in managing gastrointestinal disorders and other conditions (Wadworth & Fitton, 1991).
Propriétés
IUPAC Name |
sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYDTVACYGEPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N4NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

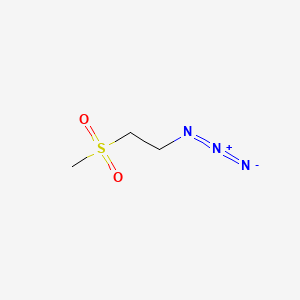
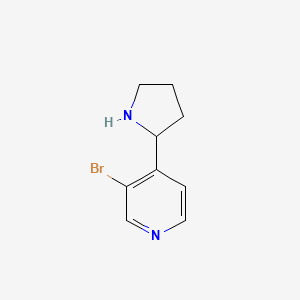
![3-Methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B568021.png)
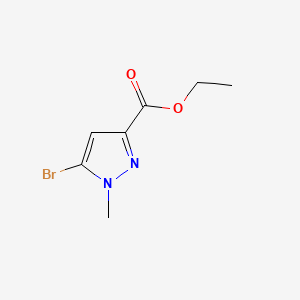
![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)
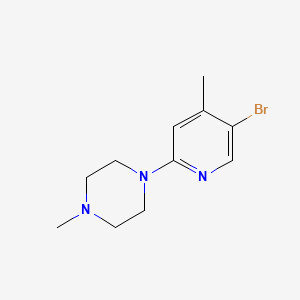
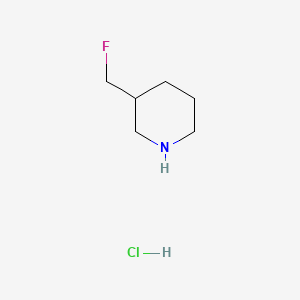
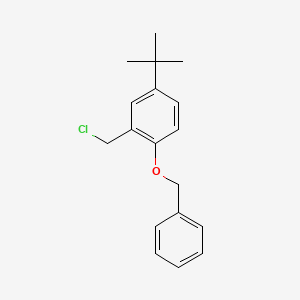
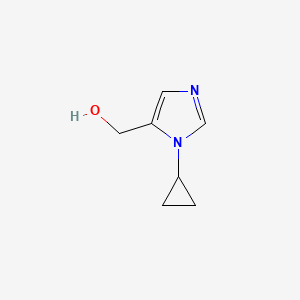
![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B568031.png)
![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)
